molecular formula C24H27N5O2 B11251280 N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11251280
M. Wt: 417.5 g/mol
InChI Key: JNEWHRUCIRKTPI-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring, a piperazine moiety, and a benzyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a diketone.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions with appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Benzyl chloride for benzylation, and various alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C24H27N5O2/c1-2-31-21-10-8-20(9-11-21)24(30)29-16-14-28(15-17-29)23-13-12-22(26-27-23)25-18-19-6-4-3-5-7-19/h3-13H,2,14-18H2,1H3,(H,25,26)

InChI Key

JNEWHRUCIRKTPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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